[(4-Methylpentan-2-ylidene)amino]thiourea
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Overview
Description
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-(1,3-dimethylbutylidene) moiety. The compound’s molecular formula is C8H16N4S, and it has a molecular weight of 200.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival and inducing apoptosis. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Hydrazinecarbothioamide: A simpler analog with similar chemical properties but lacking the 2-(1,3-dimethylbutylidene) moiety.
Thiosemicarbazide: Another related compound with a similar functional group but different structural features.
Uniqueness: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2-(1,3-dimethylbutylidene) moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H15N3S |
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Molecular Weight |
173.28 g/mol |
IUPAC Name |
(4-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
InChI Key |
GYKIDLIHFHUBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NNC(=S)N)C |
Origin of Product |
United States |
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